molecular formula C12H13N7S B13866386 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13866386
M. Wt: 287.35 g/mol
InChI Key: KKGQVNRCKPPEIP-UHFFFAOYSA-N
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Description

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that integrates three distinct heterocyclic rings: pyrazole, pyrimidine, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the pyrazole ring followed by the introduction of the dimethylamino group. The pyrimidine and thiazole rings are then constructed through cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain pyrazole, pyrimidine, or thiazole rings. Examples include:

Uniqueness

What sets 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine apart is its unique combination of three heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N7S

Molecular Weight

287.35 g/mol

IUPAC Name

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13N7S/c1-19(2)10-8(6-15-18-10)9-7-20-12(16-9)17-11-13-4-3-5-14-11/h3-7H,1-2H3,(H,15,18)(H,13,14,16,17)

InChI Key

KKGQVNRCKPPEIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NN1)C2=CSC(=N2)NC3=NC=CC=N3

Origin of Product

United States

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